1,3-Cyclopentanediol

Descripción general

Descripción

1,3-Cyclopentanediol is a chemical compound that has garnered interest due to its potential applications in various fields, including drug design and industrial synthesis. It is a versatile building block that can be used to synthesize cyclic and polycyclic compounds containing the cyclopentane ring . The compound has been explored as a novel isostere for the carboxylic acid functional group, which is a common moiety in many biologically active molecules .

Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One industrially scalable route involves the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone followed by hydrogenation . Other methods include the reduction of 2,3-dialkyl-4-hydroxy-2-cyclopentenones , and the electrochemical cyclization of 1,3-dibenzoylpropane . Additionally, the synthesis of 2-alkyl-1,3-cyclopentanediones has been reviewed, highlighting their importance as intermediates in the total synthesis of various natural products .

Molecular Structure Analysis

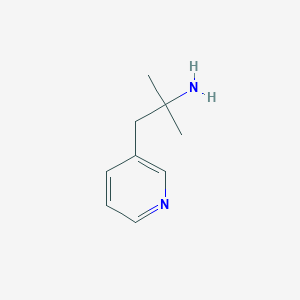

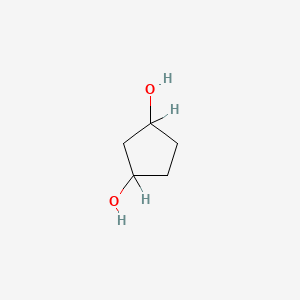

The molecular structure of this compound is characterized by the presence of two hydroxyl groups on a cyclopentane ring. This structure is pivotal in its reactivity and the types of derivatives that can be synthesized from it. The stereochemistry of the lithium-liquid ammonia reduction of 2,3-dialkyl-4-hydroxy-2-cyclopentenones has been studied, providing insights into the configuration of the diastereoisomers formed .

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. For instance, the cyclopentane-1,3-dione moiety has been used to design potent thromboxane A2 receptor antagonists . Radical cations derived from cyclopentanediol precursors have been studied for their regioselective rearrangement and potential in synthesizing complex organic structures . Furthermore, the synthesis of 2-alkyl-2-(2-furanyl)-1,3-cyclopentanediones involves the semi-pinacol rearrangement of a Mukaiyama-aldol adduct, demonstrating the compound's versatility in organic synthesis10.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been examined in various studies. Cyclopentane-1,3-diones exhibit pKa values typically in the range of carboxylic acids, which is significant for their use as isosteres in drug design . The solubility and melting point of 1,3-cyclopentanedione, a related compound, have been documented, providing essential information for its handling and storage .

Aplicaciones Científicas De Investigación

Synthesis from Lignocellulose

A novel synthesis route for 1,3-Cyclopentanediol involves the rearrangement of furfuryl alcohol from lignocellulose, followed by hydrogenation. This process highlights its potential as a renewable resource, with high carbon yields achieved using cost-effective catalysts. Furthermore, this compound synthesized through this method has been successfully used as a monomer in polyurethane synthesis (Li et al., 2016).

Stereochemistry in Reduction Processes

The stereochemistry of this compound derivatives, obtained through lithium-liquid ammonia-alcohol reduction, has been studied. The configuration of these compounds was elucidated using 1H-NMR spectroscopy, demonstrating the importance of stereochemistry in chemical syntheses involving this compound (Clercq et al., 1974).

Enantioselective Reduction

Highly enantioselective reduction of 1,3-cyclopentanediones to 1,3-cyclopentanediols demonstrates the compound's relevance in producing chiral compounds. This process utilizes oxazaborolidine and borane complex, resulting in high enantiomeric purity, essential for pharmaceutical and fine chemical industries (Shimizu et al., 2000).

Novel Isostere for Carboxylic Acid

This compound derivatives, particularly cyclopentane-1,3-diones, have been identified as novel isosteres for carboxylic acid functional groups. This discovery is significant in drug design, as these derivatives can substitute for carboxylic acid, offering new avenues in medicinal chemistry (Ballatore et al., 2011).

Electrochemical Cyclization

Electrochemical synthesis studies involving this compound demonstrate its role in cyclization reactions. For instance, the electrochemical reduction of 1,3-dibenzoylpropane leads to this compound derivatives, showing its utility in novel synthetic pathways (Ammar et al., 1974).

Enantioselective Synthesis in Natural Products

This compound serves as a building block in the enantioselective synthesis of biologically active compounds. Its versatility as a scaffold demonstrates its importance in synthesizing complex natural and non-natural products, highlighting its application in organic synthesis (Craig et al., 2012).

Cyclocarbopalladation Reactions

In the field of organometallic chemistry, this compound is used in cyclocarbopalladation reactions. These reactions are crucial for synthesizing various bicyclic compounds, showcasing the compound's role in complex chemical syntheses (Salem et al., 2003).

Polycondensation in Polymer Chemistry

This compound has been studied for its potential in the polycondensation of novel polyesters, particularly in applications related to renewable resources. Its role in forming high molecular weight polymers highlights its importance in polymer chemistry (Noordzij et al., 2018).

Safety and Hazards

1,3-Cyclopentanediol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing vapors, mist, or gas .

Direcciones Futuras

Mecanismo De Acción

Target of Action

1,3-Cyclopentanediol is a chemical compound with the molecular formula C5H10O2 . It is used in various industrial applications, including the synthesis of polyesters . .

Mode of Action

The mode of action of this compound is primarily through its role as a monomer in the synthesis of polyurethane . It is synthesized through the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by hydrogenation . The presence of a small amount of base catalysts is beneficial for this rearrangement .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in the synthesis of polyurethane . The compound is involved in the rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, which is then hydrogenated to form this compound . This process affects the biochemical pathways related to the synthesis of polyurethane.

Result of Action

The result of the action of this compound is the formation of polyurethane, a type of polymer . Polyurethane is used in various applications, including the production of flexible foams, rigid foams, coatings, adhesives, sealants, and elastomers.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of catalysts . For instance, trans-1,3-cyclopentanediol exhibits good thermal stability up to 200°C . The presence of a small amount of base catalysts is beneficial for the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone .

Propiedades

IUPAC Name |

cyclopentane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUPJBRGQCEZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871255 | |

| Record name | Cyclopentane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59719-74-3, 16326-97-9 | |

| Record name | 1,3-Cyclopentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59719-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclopentanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016326979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059719743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59719-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 1,3-cyclopentanediol and what are its potential applications?

A1: this compound is a cyclic diol with potential applications as a monomer in polymer synthesis. It has been successfully used in the production of polyurethane. [] This compound holds promise as a renewable building block for various materials. []

Q2: Can you describe a cost-effective method for synthesizing this compound?

A2: A novel route utilizes furfuryl alcohol, a lignocellulose derivative, as the starting material. The process involves an aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, facilitated by a base catalyst. This intermediate is then hydrogenated to this compound. High overall carbon yields (up to 72%) have been achieved using readily available catalysts like MgAl-HT and Raney® nickel. [, ]

Q3: What role do base catalysts play in the synthesis of this compound from furfuryl alcohol?

A3: Base catalysts enhance the synthesis by suppressing the formation of levulinic acid, a byproduct that can promote furfuryl alcohol polymerization, thus diminishing the yield of the desired this compound. []

Q4: Does the choice of solvent influence the hydrogenation of 4-hydroxycyclopent-2-enone to this compound?

A4: Yes, the solvent has a significant impact. Using tetrahydrofuran as the solvent resulted in higher carbon yields of this compound compared to other solvents. []

Q5: How does the stereochemistry of this compound affect its applications in polymer synthesis?

A5: The cis and trans isomers of this compound exhibit different thermal stabilities during polymerization. Trans-1,3-cyclopentanediol shows good stability up to 200°C, while the cis isomer undergoes dehydration reactions at lower temperatures (180°C), potentially impacting the final polymer properties. []

Q6: Can this compound be used to synthesize polymers other than polyurethane?

A6: Research has focused on its use in polyester synthesis. Small-scale polycondensation reactions using trimer pre-polyesters derived from this compound and acid chlorides have been explored. [, ]

Q7: What are the challenges associated with using this compound in polymer synthesis?

A7: The thermal stability of this compound, particularly the cis isomer, poses a challenge. Dehydration and cross-linking reactions at elevated temperatures can complicate the polymerization process and influence the final polymer properties. []

Q8: Has this compound been explored as a building block for applications beyond polymers?

A8: Yes, its potential extends beyond polymers. Research highlights its use as a chiral auxiliary in lipase-catalyzed alcoholysis and aminolysis reactions, demonstrating its versatility in organic synthesis. []

Q9: Are there any known biological activities associated with this compound or its derivatives?

A9: While this compound itself hasn't been extensively studied for biological activity, a hydroxymethyl-cis-1,3-cyclopentenediol building block has shown promise in synthesizing natural and non-natural products with biological activity. []

Q10: What analytical techniques are commonly used to characterize and study this compound?

A10: Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing this compound. [] For studying its incorporation into polymers, techniques like thermogravimetric analysis (TGA) are employed to assess thermal stability and potential side reactions. []

Q11: Are there any environmental concerns associated with this compound?

A11: While specific data on the environmental impact of this compound is limited, its potential as a renewable building block derived from lignocellulose suggests a more sustainable profile compared to traditional petroleum-based alternatives. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3029154.png)

![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)